molecular formula C21H18N2O5 B4361206 N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide

Cat. No.: B4361206
M. Wt: 378.4 g/mol
InChI Key: YZSJSIMOQMZXRX-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with methoxyphenoxy and nitrophenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of quinones and other oxidized derivatives.

Scientific Research Applications

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyphenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-methoxyphenoxy)phenyl]-3-methylbenzamide: Similar structure but different substitution pattern.

    N-[3-(2-methoxyphenoxy)-4-nitrophenyl]-3-methylbenzamide: Similar structure with a different position of the nitro group.

Uniqueness

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-14-6-5-7-15(10-14)21(24)22-16-11-17(23(25)26)13-18(12-16)28-20-9-4-3-8-19(20)27-2/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSJSIMOQMZXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)OC3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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